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molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No. B124697
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989435B2

Procedure details

First, 0.33 kg of calcium carbonate was slowly added, in increments of 0.1 kg, to 0.87 kg of phytic acid liquid. The mixture was heated and refluxed for about one hour at about 90° C. The two solids were separated and filtered. The white solid, which was calcium phytate, was collected. About 1 kg of the calcium phytate was dissolved into 2.0 liters of water and heated to about 89° C. for about 10-15 minutes until calcium phytate was completely dissolved in the water solution. About 0.9 kg of citric acid was then added to and stirred in the calcium phytate solution until the citric acid was completely dissolved. The heat source was removed and the resulting mixture was left sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C. to allow the newly formed phytic hexa-citrate to crystallize for approximately 6 to 8 hours or until crystallization has ceased. The mixture was allowed to dry out at room temperature until no liquid was visible. The crystals were spread in a drying pan for approximately 24 hours at a temperature of no more than 40° C., which yielded approximately 1.2 kg of hexa-citrated phytate.
Quantity
0.33 kg
Type
reactant
Reaction Step One
Quantity
0.87 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|

Inputs

Step One
Name
Quantity
0.33 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
0.87 kg
Type
reactant
Smiles
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred in the calcium phytate solution until the citric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The two solids were separated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
About 1 kg of the calcium phytate was dissolved into 2.0 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 89° C. for about 10-15 minutes until calcium phytate
Duration
12.5 (± 2.5) min
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved in the water solution
ADDITION
Type
ADDITION
Details
About 0.9 kg of citric acid was then added to and
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
CUSTOM
Type
CUSTOM
Details
The heat source was removed
WAIT
Type
WAIT
Details
the resulting mixture was left
CUSTOM
Type
CUSTOM
Details
sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C.
CUSTOM
Type
CUSTOM
Details
to crystallize for approximately 6 to 8 hours or until crystallization
Duration
7 (± 1) h
CUSTOM
Type
CUSTOM
Details
to dry out at room temperature until no liquid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 kg
YIELD: CALCULATEDPERCENTYIELD 137.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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